Cas no 1805280-39-0 (Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate)

Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate
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- インチ: 1S/C10H9BrClF2NO2/c1-2-17-10(16)6-4-15-8(12)7(9(13)14)5(6)3-11/h4,9H,2-3H2,1H3
- InChIKey: MSDYJUUBSSPAEL-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C(=O)OCC)=CN=C(C=1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 39.2
Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029045105-1g |
Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate |
1805280-39-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 関連文献
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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2. Back matter
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylateに関する追加情報
Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1805280-39-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate, identified by its CAS number 1805280-39-0, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its unique structural features, serves as a crucial building block in the development of novel therapeutic agents. Its molecular architecture, featuring both bromomethyl and difluoromethyl substituents, makes it particularly valuable for constructing complex heterocyclic scaffolds that are prevalent in modern drug design.
The significance of Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate lies in its ability to facilitate the synthesis of a wide range of pharmacologically active compounds. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups. Meanwhile, the difluoromethyl moiety is known for its ability to enhance metabolic stability and binding affinity, making it a preferred choice in medicinal chemistry. These attributes have made this compound a staple in synthetic protocols targeting central nervous system disorders, anti-inflammatory agents, and anticancer drugs.
In recent years, the demand for high-quality intermediates like Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate has surged due to advancements in drug discovery technologies. The compound's role in multi-step synthetic routes has been highlighted in numerous studies published in leading pharmaceutical journals. For instance, researchers have leveraged its reactivity to develop novel pyridine-based derivatives with improved pharmacokinetic profiles. These derivatives have shown promise in preclinical trials for conditions such as Alzheimer's disease and chronic pain syndromes.
The incorporation of the difluoromethyl group into the pyridine core is particularly noteworthy, as it aligns with current trends in medicinal chemistry aimed at optimizing drug efficacy and bioavailability. Studies have demonstrated that substituents like difluoromethanes can significantly modulate the electronic properties of molecules, thereby influencing their interactions with biological targets. This has led to the development of more potent and selective drugs with reduced side effects. Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate exemplifies how strategic functionalization can lead to breakthroughs in therapeutic innovation.
From a synthetic chemistry perspective, Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate offers remarkable flexibility. The bromomethyl group can be readily converted into other functional groups such as alcohols, amines, and thiols through nucleophilic addition reactions. This adaptability allows chemists to tailor the compound for specific synthetic needs, whether it be for constructing complex molecular frameworks or introducing bioisosteric replacements. Additionally, the chloro substituent on the pyridine ring provides another site for further derivatization, enabling the creation of diverse chemical libraries.
The compound's utility extends beyond academic research; it has found practical applications in industrial settings where large-scale synthesis is required. Pharmaceutical companies have adopted Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate as a key intermediate in their drug development pipelines. Its robust reactivity and compatibility with various synthetic methodologies make it an indispensable tool for medicinal chemists working on next-generation therapeutics. As the pharmaceutical industry continues to evolve, this compound is expected to play an even more pivotal role in shaping future drug discovery strategies.
In conclusion, Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1805280-39-0) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity profile make it an invaluable asset for researchers and industry professionals alike. By facilitating the construction of complex heterocyclic scaffolds and enhancing metabolic stability through functional group modifications, this compound continues to drive innovation in drug development. As we look toward new therapeutic solutions for global health challenges, intermediates like Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate will remain at the forefront of medicinal chemistry advancements.
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